molecular formula C14H16O3 B2971145 Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate CAS No. 58455-55-3

Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B2971145
CAS No.: 58455-55-3
M. Wt: 232.279
InChI Key: IEYANIVKQRBOPX-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate (CAS 58455-55-3) is a high-purity chemical building block of significant interest in organic and medicinal chemistry research. This compound, with a molecular formula of C14H16O3 and a molecular weight of 232.28, belongs to the benzofuran class of heterocyclic compounds, which are widely recognized for their diverse biological activities and prevalence in pharmacologically active molecules . As a versatile synthetic intermediate, this ester is particularly valuable in the design and development of novel compounds. Benzofuran derivatives have been extensively studied for their potential as anti-tumor , antibacterial , anti-oxidative , and anti-viral agents . The structural motif of this compound makes it a valuable precursor for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or transesterification, enabling structure-activity relationship (SAR) studies in drug discovery programs. Researchers utilize this chemical in exploring new therapeutic avenues, given that benzofuran scaffolds are present in several market drugs and clinical candidates, including the antiarrhythmic agent amiodarone . It serves as a key starting material in organic synthesis, material science for advanced polymer formulation, and biochemical research as a probe for enzyme inhibition and receptor binding studies. Please be advised: This product is intended for Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-4-10-6-7-12-11(8-10)9(3)13(17-12)14(15)16-5-2/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYANIVKQRBOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxyacetophenone derivatives with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and functional groups in related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate (Target) 5-Ethyl, 3-Methyl, 2-Ethoxycarbonyl C₁₄H₁₆O₃ 248.28 Ester, alkyl Moderate lipophilicity
Ethyl 3-methyl-5-(3-oxobutyl)-1-benzofuran-2-carboxylate 5-(3-Oxobutyl), 3-Methyl C₁₅H₁₆O₄ 268.29 Ketone, ester Increased polarity due to ketone
Ethyl 5-hydroxy-4-[(3-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate 5-Hydroxy, 4-Piperidinylmethyl, 2-Phenyl C₂₅H₂₇NO₄ 405.48 Hydroxy, piperidine, phenyl Enhanced hydrogen-bonding capability
Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate 5-Acetyloxy, 2-Methyl C₁₄H₁₄O₅ 270.26 Acetate ester Higher solubility in polar solvents
Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate 6-Bromo, 5-Propenoxy, 2-Methyl C₂₁H₁₉BrO₄ 415.28 Bromine, propenoxy Halogenation increases molecular weight
Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate 3-Amino, 7-Bromo, 5-Chloro C₁₁H₉BrClNO₃ 342.55 Amino, halogens Potential for nucleophilic reactions

Functional Group Impact on Properties

  • Polarity : Compounds with hydroxy () or ketone groups () exhibit higher polarity, increasing solubility in aqueous media.
  • Steric Effects : Bulky substituents like tert-butyl () or phenyl () may hinder molecular packing, affecting crystallinity and melting points.
  • Electronic Effects : Electron-withdrawing groups (e.g., sulfinyl in , halogens in ) alter electron density, influencing reactivity in substitution or oxidation reactions.

Crystallographic and Computational Insights

  • Crystal Packing : Compounds like ethyl 2-(5-cyclohexyl-3-methylsulfinyl)acetate () form hydrogen-bonded dimers, stabilizing crystal structures. The target compound’s packing behavior could be inferred to involve van der Waals interactions due to its alkyl substituents.

Biological Activity

Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Benzofuran Derivatives

Benzofuran derivatives, including this compound, are known for their significant anticancer , antibacterial , and antiviral activities. These compounds have been extensively studied for their potential in drug development and therapeutic applications across various medical fields .

The biological activity of benzofuran derivatives is primarily attributed to their ability to interact with specific molecular targets. These interactions can lead to the inhibition of key enzymes or receptors involved in cellular processes. For instance, some studies indicate that these compounds may induce apoptosis in cancer cells by generating reactive oxygen species (ROS), which disrupt mitochondrial function .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Tested Model Effect Reference
AnticancerVarious human cancer cell linesSignificant antiproliferative effects
AntibacterialGram-positive and Gram-negative bacteriaInhibition of bacterial growth
Apoptosis inductionK562 leukemia cellsIncreased ROS levels leading to apoptosis
CytotoxicityHealthy vs. cancerous cellsSelective toxicity towards cancer cells

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the antiproliferative effects of various benzofuran derivatives against human cancer cell lines. This compound demonstrated a notable increase in potency compared to standard drugs like Combretastatin-A4, particularly in inhibiting tumor growth .
  • Antibacterial Properties : Research has shown that benzofuran derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
  • Induction of Apoptosis : In experiments with K562 leukemia cells, it was found that this compound increased ROS levels, triggering apoptosis. The Annexin V-FITC assay confirmed early structural changes in the cellular membrane indicative of apoptosis .

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